Benzyl-methyl-(S)-pyrrolidin-3-yl-amine
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Overview
Description
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is a compound of interest in various fields of chemistry and pharmacology It features a benzyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-methyl-(S)-pyrrolidin-3-yl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Methylation: The methyl group can be added through a methylation reaction using a methylating agent such as methyl iodide.
Amine Functionalization: The amine group can be introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine source in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. Common industrial techniques include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the reduction steps.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents like benzyl chloride or bromide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized benzyl or pyrrolidine derivatives.
Scientific Research Applications
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-methyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the pyrrolidine ring and methyl group, resulting in different reactivity and biological activity.
Methylpyrrolidine: Lacks the benzyl group, affecting its chemical properties and applications.
Pyrrolidin-3-yl-amine: Lacks both the benzyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S)-N-benzyl-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPQEKHXOHJNG-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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